2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is 299.10700486 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ultrasonically Assisted Synthesis
This compound is utilized in the synthesis of various derivatives using ultrasonic methods. Almarhoon et al. (2020) demonstrated its use in N-cyanoacylation, producing N-substituted 2-pyridone derivatives. The study highlights the efficiency of ultrasonication over conventional heating methods, offering high yields and purities in less time. This approach is environmentally friendly and may interest researchers looking for alternative synthesis methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Metabolic Studies and Cyanide Detection
In the context of metabolism, Lin et al. (2005) used a related compound to study oxidative bioactivation. The research involved quantifying cyanide generated metabolically, using spectrophotometric and HPLC methodologies. This work is significant for understanding the metabolic pathways and potential risks associated with similar compounds (Lin, Wong, Burgey, Gibson, & Singh, 2005).
Antimicrobial Applications
A study by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating this compound, with a focus on their antimicrobial activity. The synthesized products showed potential as antimicrobial agents, which is valuable for the development of new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).
Computational and Nonlinear Optical Studies
Jayarajan et al. (2019) synthesized derivatives of this compound and investigated their properties through computational methods. They also examined the non-linear optical (NLO) properties and molecular docking analyses, suggesting potential applications in material science and drug development (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Synthesis of Novel Derivatives and Antitumor Activity
Fahim et al. (2019) focused on synthesizing novel derivatives and evaluating their antitumor activity. This research is crucial for the development of new chemotherapeutic agents. Molecular docking and DFT studies were used to assess their interaction with cancer targets, demonstrating the compound's potential in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-10-7-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJWKQYJJFBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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